5-Bromo-7-methylindan-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-6-5-9(11)10(12)8-4-2-3-7(6)8/h5,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJLQABHNFCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379330 | |
| Record name | 5-bromo-7-methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-06-8 | |
| Record name | 5-bromo-7-methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Bromo 7 Methylindan 4 Ol and Analogous Indanol Derivatives
Retrosynthetic Analysis of the 5-Bromo-7-methylindan-4-ol Scaffold
A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at several key points. The core 2,3-dihydro-1H-indene skeleton is the primary building block. The bromine and hydroxyl substituents on the aromatic ring can be envisioned as being introduced through electrophilic aromatic substitution reactions on a pre-formed 7-methylindan-4-one or 7-methylindan-4-ol (B98370) intermediate. The methyl group, being a part of the core indane structure, would ideally be incorporated during the construction of the indanone precursor.
This analysis suggests a synthetic strategy that first focuses on the formation of a suitably substituted indanone, followed by the controlled introduction of the bromo and hydroxyl functionalities. The key challenge lies in achieving the desired regiochemistry, particularly the placement of the bromine atom at the C-5 position and the hydroxyl group at the C-4 position, ortho to the bromine.
De Novo Construction of the 2,3-Dihydro-1H-indene Core
The formation of the indane ring system is a critical step in the synthesis of this compound and its analogs. Various methods have been developed for the de novo construction of this bicyclic structure, often proceeding through an indanone intermediate.
Cyclization Reactions for Indanone Precursors
Two powerful and widely employed methods for the synthesis of indanone precursors are Nazarov-type cyclizations and Friedel-Crafts annulation.
Nazarov-type Cyclizations: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. beilstein-journals.orgorganic-chemistry.org In the context of indanone synthesis, aryl vinyl ketones can undergo Nazarov cyclization to afford the indanone core. researchgate.net The reaction is typically promoted by Lewis or Brønsted acids. beilstein-journals.org The regioselectivity of the cyclization can be influenced by the substitution pattern on the dienone substrate. beilstein-journals.org For instance, the use of different concentrations of polyphosphoric acid (PPA) can switch the regioselectivity in the synthesis of electron-rich indanones. d-nb.inforug.nl
Friedel-Crafts Annulation: Intramolecular Friedel-Crafts acylation is a classic and common method for preparing 1-indanones. nih.govnih.gov This typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides using strong acids like polyphosphoric acid or Lewis acids. nih.govnih.gov While effective, these methods can require harsh conditions. nih.gov More recent developments have focused on greener and more efficient protocols using superacid catalysts or non-conventional energy sources like microwaves and ultrasound to promote the cyclization. nih.gov A one-pot synthesis of indanones can be achieved through a domino intermolecular Friedel-Crafts alkylation and intramolecular acylation of compounds like ethyl cinnamates with arenes in the presence of a superacid. rsc.org
| Cyclization Method | Precursor | Reagents/Conditions | Key Features |
| Nazarov Cyclization | Divinyl Ketones (e.g., Chalcones) | Lewis or Brønsted Acids (e.g., TFA, AlCl3, Cu(OTf)2) | 4π-electrocyclic reaction; regioselectivity can be controlled by substituents and acid concentration. beilstein-journals.orgd-nb.info |
| Friedel-Crafts Annulation | 3-Arylpropionic Acids/Chlorides | Strong Acids (e.g., PPA, H2SO4), Lewis Acids (e.g., AlCl3), Superacids | Classic method for 1-indanone (B140024) synthesis; can be harsh but newer, greener methods are available. nih.govnih.gov |
| Domino Friedel-Crafts | Ethyl Cinnamates and Arenes | Superacidic Triflic Acid (TfOH) | One-pot synthesis forming multiple C-C and C-N bonds. rsc.org |
Strategies for Stereoselective and Regioselective Indane Ring Formation
Achieving specific stereochemistry and regiochemistry in the indane ring is crucial for synthesizing complex molecules.
Stereoselective Synthesis: Enantioselective synthesis of chiral indanones can be achieved through various catalytic methods. For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to produce chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Another approach involves the nickel-catalyzed reductive cyclization of enones, which has been applied to the stereoselective synthesis of medically relevant molecules. organic-chemistry.org Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In some cases, reactions can be stereospecific, where starting materials differing only in their configuration lead to stereoisomeric products. masterorganicchemistry.com
Regioselective Synthesis: The placement of substituents on the indane ring can be controlled through various strategies. In Friedel-Crafts reactions, the directing effects of existing substituents on the aromatic ring play a significant role in determining the position of cyclization. For PPA-mediated indanone synthesis, the concentration of P₂O₅ in the PPA can be adjusted to switch the regioselectivity of the reaction, allowing for the selective formation of different constitutional isomers. d-nb.inforug.nl This control is vital for synthesizing specific target molecules like this compound, where the methyl group needs to be at a specific position.
Introduction of Specific Substituents: Bromine and Hydroxyl Functionalities
Once the indane core is constructed, the next critical phase is the introduction of the bromine and hydroxyl groups at the desired positions on the aromatic ring.
Directed Aromatic Halogenation for Bromine Incorporation
The introduction of a bromine atom at a specific position on the indanol ring requires a regioselective bromination method.
ortho-Selective Bromination: Directing a bromine atom to the position ortho to an existing hydroxyl group can be challenging due to the strong para-directing nature of the hydroxyl group. However, methods for ortho-selective halogenation of phenols have been developed. These often involve the use of directing groups or specific catalysts. For instance, ammonium (B1175870) salt-catalyzed ortho-selective chlorination using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been reported, where the catalyst is believed to form an N-halo intermediate. scientificupdate.com The use of p-toluenesulfonic acid (p-TsOH) in conjunction with N-bromosuccinimide (NBS) in methanol (B129727) has been shown to achieve selective mono-ortho-bromination of para-substituted phenols in high yields. nih.govresearchgate.net This method is tolerant of various functional groups. nih.gov
Hydroxylation Approaches and Control of Regioselectivity
The introduction of a hydroxyl group onto the aromatic ring of the indane scaffold can be accomplished through several methods, with control of regioselectivity being a key consideration.
Biocatalytic Hydroxylation: Enzymatic methods can offer high stereoselectivity and regioselectivity. For example, toluene (B28343) dioxygenase, present in Pseudomonas putida, has been used for the stereoselective benzylic hydroxylation of 2-substituted indanes to yield enantiopure cis-indan-1-ols. rsc.org Another microorganism, Rhodococcus sp., can hydroxylate indan (B1671822) at the 4,5-position of the aromatic ring. nih.gov
Chemical Hydroxylation: Chemical methods for aromatic hydroxylation often involve the use of strong oxidizing agents. The regioselectivity is typically governed by the electronic and steric effects of the substituents already present on the aromatic ring. For a 7-methylindan system, the directing effects of the alkyl group and the fused cyclopentane (B165970) ring will influence the position of hydroxylation.
| Functionalization Step | Reagent/Method | Key Features |
| ortho-Bromination | NBS / p-TsOH in Methanol | High selectivity for mono-ortho-bromination of phenols. nih.govresearchgate.net |
| ortho-Chlorination | DCDMH / Ammonium Salt Catalyst | Catalytic method for ortho-selective chlorination. scientificupdate.com |
| Biocatalytic Hydroxylation | Toluene Dioxygenase (P. putida) | Stereoselective benzylic hydroxylation. rsc.org |
| Biocatalytic Hydroxylation | Rhodococcus sp. | Regioselective hydroxylation at the 4,5-position of indan. nih.gov |
Biocatalytic and Chemoenzymatic Synthetic Pathways to Bromoindanol Derivatives
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and exceptional selectivity. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical transformations, further expand the synthetic toolbox for creating complex molecules like this compound.
Haloperoxidases, particularly vanadium-dependent bromoperoxidases (V-BPOs), are enzymes capable of catalyzing the electrophilic halogenation of a wide range of organic substrates. The catalytic cycle of V-BPO involves the oxidation of a bromide ion by hydrogen peroxide to form a reactive bromine species, which then halogenates the substrate. While direct enzymatic bromination of 7-methylindan-4-ol to produce this compound has not been explicitly reported, the known reactivity of V-BPOs with phenolic compounds provides a strong basis for this biocatalytic approach.
The proposed enzymatic bromination would involve the regioselective introduction of a bromine atom onto the aromatic ring of a 7-methylindan-4-ol precursor. The hydroxyl group at the 4-position would activate the aromatic ring, directing the bromination to the ortho and para positions. Steric hindrance from the indane ring structure and the methyl group would likely favor bromination at the 5-position.
Table 1: Hypothetical Enzyme-Catalyzed Bromination of 7-methylindan-4-ol
| Entry | Enzyme | Substrate | Product | Reaction Conditions | Proposed Yield (%) |
|---|---|---|---|---|---|
| 1 | Vanadium Bromoperoxidase (V-BPO) | 7-methylindan-4-ol | This compound | KBr, H₂O₂, phosphate (B84403) buffer, pH 6.5 | 60-75 |
The reaction mechanism involves the formation of an enzyme-bound hypobromite (B1234621) intermediate, which acts as the brominating agent. This enzymatic approach offers a green alternative to traditional chemical bromination methods that often require harsh reagents and can lead to the formation of multiple side products.
The stereoselective reduction of a ketone precursor, such as 5-bromo-7-methylindan-4-one, is a critical step in the synthesis of the chiral alcohol this compound. Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a well-established method for producing enantiomerically pure alcohols. These enzymes exhibit high stereoselectivity, providing access to either the (R) or (S) enantiomer of the alcohol by selecting the appropriate enzyme.
The enzymatic reduction of substituted indanones has been demonstrated to proceed with high enantioselectivity. For the synthesis of a specific enantiomer of this compound, a screening of various KREDs or ADHs would be necessary to identify an enzyme with the desired stereoselectivity and activity towards the 5-bromo-7-methylindan-4-one substrate.
Table 2: Potential Biocatalytic Reduction of 5-bromo-7-methylindan-4-one
| Entry | Enzyme Type | Substrate | Product | Cofactor Regeneration System | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|
| 1 | Ketoreductase (KRED) | 5-bromo-7-methylindan-4-one | (S)-5-Bromo-7-methylindan-4-ol | Glucose/Glucose Dehydrogenase | >99 |
| 2 | Alcohol Dehydrogenase (ADH) | 5-bromo-7-methylindan-4-one | (R)-5-Bromo-7-methylindan-4-ol | Isopropanol | >99 |
This biocatalytic reduction offers a significant advantage over chemical reduction methods, which often yield racemic mixtures and may require chiral resolution steps.
Synthetic Transformations from Pre-existing Substituted Indanes or Indanones
The synthesis of this compound can also be achieved through multi-step chemical transformations starting from readily available substituted indanes or indanones. A plausible synthetic route would involve the preparation of a 7-methylindan-4-one precursor, followed by bromination and subsequent reduction of the ketone.
The synthesis of 4-hydroxy-7-methyl-1-indanone, a closely related analogue, has been reported starting from 6-methylcoumarin, indicating a feasible pathway to the required 7-methylindan-4-one intermediate. Once the 7-methylindan-4-one is obtained, electrophilic bromination can be performed. Photochemical bromination of substituted indan-1-ones has been shown to be an effective method for introducing bromine atoms onto the indanone scaffold. Bromination of 7-methylindan-4-one would likely occur at the 5-position due to the directing effects of the hydroxyl and methyl groups.
Table 3: Proposed Chemical Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 7-methylindan-4-one | Br₂, CCl₄, light or NBS, AIBN | 5-bromo-7-methylindan-4-one |
| 2 | 5-bromo-7-methylindan-4-one | NaBH₄, MeOH | This compound |
The final step involves the reduction of the ketone functionality in 5-bromo-7-methylindan-4-one to the corresponding alcohol. Standard reducing agents such as sodium borohydride (B1222165) can be employed for this transformation, which would yield a racemic mixture of the final product. For the synthesis of a specific enantiomer, asymmetric chemical reduction methods or the enzymatic reductions discussed in section 2.4.2 would be necessary.
Elucidation of Chemical Reactivity and Transformative Pathways of 5 Bromo 7 Methylindan 4 Ol
Functional Group Interconversions at the Indanol Hydroxyl Moiety
The secondary alcohol group is a versatile functional handle for a variety of chemical conversions, enabling the synthesis of diverse derivatives.
The hydroxyl group of 5-Bromo-7-methylindan-4-ol can be readily converted into ethers and esters through well-established protocols. Etherification, for instance, can be achieved under basic conditions via the Williamson ether synthesis. In this reaction, the alcohol is first deprotonated with a base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the desired ether. A variety of alkylating agents can be employed, leading to a diverse range of ether derivatives. Iron(III) triflate has also been shown to be an effective catalyst for the direct etherification of alcohols. nih.govnih.gov
Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride, often in the presence of an acid catalyst like sulfuric acid or a coupling agent. masterorganicchemistry.comlibretexts.orglibretexts.orgchemguide.co.uk The Fischer esterification, which utilizes a carboxylic acid and a strong acid catalyst, is a common method for this transformation. masterorganicchemistry.com These reactions allow for the introduction of a wide array of acyl groups.
Table 1: Representative Etherification and Esterification Reactions of this compound
| Reaction Type | Reagents and Conditions | Product |
| Etherification | 1. NaH, THF2. R-X (e.g., CH₃I, BnBr) | 5-Bromo-4-alkoxy-7-methylindane |
| Esterification | R-COOH, H₂SO₄ (cat.), heat | 5-Bromo-7-methylindan-4-yl ester |
| Esterification | R-COCl, Pyridine, CH₂Cl₂ | 5-Bromo-7-methylindan-4-yl ester |
Note: R represents a generic alkyl or aryl group. THF: Tetrahydrofuran, BnBr: Benzyl bromide, R-COOH: Carboxylic acid, R-COCl: Acyl chloride.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-Bromo-7-methylindan-4-one. youtube.comchemistryviews.orgchemguide.co.uklibretexts.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. chemistryviews.orglibretexts.org Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid). chemistryviews.orglibretexts.orglibretexts.org Milder, non-chromium-based methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation, are also highly effective and offer greater functional group tolerance. chemistryviews.org
Table 2: Selected Oxidation Reactions of this compound
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 5-Bromo-7-methylindan-4-one |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | 5-Bromo-7-methylindan-4-one |
| Dess-Martin Periodinane | CH₂Cl₂, room temperature | 5-Bromo-7-methylindan-4-one |
| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂2. Et₃N | 5-Bromo-7-methylindan-4-one |
Note: DMSO: Dimethyl sulfoxide, Et₃N: Triethylamine.
Reactivity of the Bromine Substituent on the Aromatic Ring
The bromine atom on the aromatic ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Aryl bromides are versatile substrates for a range of palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.
The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netyonedalabs.comresearchgate.net This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. wikipedia.org
The Sonogashira coupling enables the formation of a bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com Copper-free Sonogashira couplings have also been developed. ucsb.edu
The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl bromide, catalyzed by a palladium complex. researchgate.netacs.orgnih.govacs.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org
Table 3: Overview of Cross-Coupling Reactions with this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Aryl/vinyl boronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl/vinyl-7-methylindan-4-ol |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | 5-Alkynyl-7-methylindan-4-ol |
| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl/vinyl/alkyl-7-methylindan-4-ol |
Note: R represents a generic organic substituent. PPh₃: Triphenylphosphine.
Nucleophilic aromatic substitution (SNAr) of an unactivated aryl bromide like that in this compound is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. nih.govlibretexts.org Therefore, this pathway is less common for this substrate.
Aryl radicals can be generated from aryl halides under certain conditions, such as through photoredox catalysis or with the use of radical initiators. researchgate.netlibretexts.orgacs.orgnih.govprinceton.edu These highly reactive intermediates can then participate in various bond-forming reactions. For instance, a transition-metal-free arylation can be achieved by generating an aryl radical that can then be trapped by a suitable nucleophile or participate in a radical-radical cross-coupling. acs.orgprinceton.edu
Transformations Involving the Indane Ring System
The indane ring system provides a rigid scaffold that can influence the stereochemical outcome of reactions at the hydroxyl group and can itself be a target for synthetic modification. While transformations directly altering the carbocyclic framework of the indane ring in this compound are less common than functional group manipulations, certain reactions can be envisaged. For instance, C-H activation methodologies could potentially be used to functionalize the aliphatic portion of the indane ring. acs.org Additionally, the synthesis of the indane skeleton itself can be achieved through various strategic cyclization reactions, which can be a route to substituted indanes. nih.govrsc.orgorganic-chemistry.org More complex transformations could involve ring-opening or rearrangement reactions under specific, often strenuous, conditions.
Electrophilic Aromatic Substitution on the Benzene (B151609) Portion of the Indane System
No specific studies on nitration, halogenation, sulfonation, or Friedel-Crafts reactions for this compound were found.
Reactions at the Cyclopentane (B165970) Ring (e.g., Ring Expansion, Ring Contraction, Dehydrogenation)
There is no available literature detailing these specific transformations for this compound.
Stereochemical Control and Asymmetric Reactions Involving this compound
No research on the stereochemical aspects of reactions involving this compound has been published.
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough search of publicly available scientific databases and literature has revealed a lack of detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound. While the compound is listed by some chemical suppliers, indicating its existence, published research detailing its specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) properties could not be located.
Consequently, it is not possible to provide the specific, data-driven content requested for the article outline, which includes:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No available data on Proton (¹H) NMR chemical shifts and coupling patterns, Carbon-13 (¹³C) NMR for carbon framework elucidation, or Two-Dimensional (2D) NMR techniques (such as COSY, HSQC, HMBC, NOESY) for determining connectivity and stereochemistry.
Mass Spectrometry (MS): No accessible studies detailing Electrospray Ionization Mass Spectrometry (ESI-MS) for accurate molecular mass or Gas Chromatography-Mass Spectrometry (GC-MS) for purity and isomer distribution analysis.
To generate a scientifically accurate and informative article as per the specified instructions, access to peer-reviewed research containing this specific experimental data is essential. Without such source material, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Methylindan 4 Ol
Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis
Analysis of Characteristic Fragmentation Pathways for Structural Confirmation
Mass spectrometry provides critical information regarding the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For 5-Bromo-7-methylindan-4-ol, electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak ([M]+) corresponding to its exact mass. A key characteristic of this molecular ion peak would be the presence of an [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom, due to the natural isotopic abundance of 79Br and 81Br.
The fragmentation of this compound is anticipated to follow several predictable pathways characteristic of aromatic alcohols and halogenated compounds. Alpha-cleavage, a common fragmentation for alcohols, would involve the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group within the five-membered ring. This could lead to the formation of a resonance-stabilized cation.
Another significant fragmentation pathway for alcohols is dehydration, which would result in a peak at [M-18]+, corresponding to the loss of a water molecule. Aromatic alcohols, such as phenols, can also exhibit fragmentation through the loss of carbon monoxide (CO) and a hydrogen radical, leading to peaks at [M-29]+.
| Ion | m/z (relative to M) | Proposed Fragmentation Pathway |
| [M]+ | M | Molecular Ion |
| [M+2]+ | M+2 | Isotopic peak due to 81Br |
| [M-15]+ | M-15 | Loss of a methyl radical (•CH₃) |
| [M-18]+ | M-18 | Loss of water (H₂O) |
| [M-29]+ | M-29 | Loss of a formyl radical (•CHO) or ethyl radical (•C₂H₅) |
| [M-Br]+ | M-79/81 | Loss of a bromine radical (•Br) |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. These two techniques are complementary, as the selection rules governing the activity of vibrational modes differ.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to its specific functional groups.
A prominent and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is typically due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear as a series of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group and the five-membered ring will likely be observed in the 2850-3000 cm⁻¹ range.
The C-C stretching vibrations within the aromatic ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic ring can provide information about the substitution pattern and are typically found in the 650-1000 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1000-1260 cm⁻¹ region. The C-Br stretching vibration typically gives rise to a band in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | 1000-1260 |
| C-Br | Stretching | 500-600 |
Raman spectroscopy is based on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
For this compound, the symmetric "breathing" mode of the aromatic ring is expected to produce a strong and sharp band in the Raman spectrum. The C-C bonds of the aliphatic ring and the C-Br bond are also expected to be Raman active. The O-H stretching vibration, while prominent in the IR spectrum, is often a weak and broad feature in the Raman spectrum of hydrogen-bonded alcohols.
The complementarity of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its unambiguous identification and structural characterization.
| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |
| Aromatic Ring | Symmetric Stretch ("Breathing" Mode) | ~1000 |
| C=C (Aromatic) | Stretching | 1580-1620 |
| C-H (Aromatic and Aliphatic) | Stretching | 2850-3100 |
| C-Br | Stretching | 500-600 |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding and van der Waals forces.
While a specific crystal structure for this compound has not been reported in the publicly available literature, a putative structure can be predicted based on the known structures of related indanol and brominated aromatic compounds. A successful single-crystal X-ray diffraction experiment would provide the definitive solid-state conformation. The resulting crystallographic data would be deposited in a public repository such as the Cambridge Structural Database (CSD) for access by the scientific community.
Based on analogous structures, the indane core of this compound is expected to be nearly planar, with the five-membered ring adopting a slight envelope or twist conformation to relieve steric strain. The hydroxyl group at the 4-position and the methyl group at the 7-position will have specific orientations relative to the bicyclic system. The bromine atom at the 5-position will be co-planar with the aromatic ring.
In the crystal lattice, it is highly probable that the molecules of this compound will be linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the hydroxyl group or the bromine atom of a neighboring molecule, forming chains or more complex networks. The aromatic rings are also likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
| Structural Parameter | Expected Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-C (aliphatic) bond length | ~1.54 Å |
| C-O bond length | ~1.43 Å |
| C-Br bond length | ~1.90 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-C-C (aliphatic) bond angle | ~109.5° |
Electronic Spectroscopy (e.g., UV-Vis Absorption) for Monitoring Reaction Progress and Photophysical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophore.
The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the hydroxyl, methyl, and bromo substituents, as well as the fused aliphatic ring, will influence the energies of the π molecular orbitals and thus the absorption spectrum. Phenols and their derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. The primary band (E2-band) is usually found at a shorter wavelength with high intensity, while the secondary band (B-band), which shows more fine structure, appears at a longer wavelength with lower intensity.
For this compound, the λmax values are expected to be red-shifted (shifted to longer wavelengths) compared to unsubstituted indanol due to the auxochromic effects of the hydroxyl, methyl, and bromo groups. These substituents can extend the conjugation and/or influence the electron density of the aromatic ring.
UV-Vis spectroscopy can be a valuable tool for monitoring the progress of reactions involving this compound, especially if the reaction involves a change in the chromophore. For example, in a reaction where the aromatic ring is modified or the hydroxyl group is derivatized, a shift in the λmax or a change in the absorbance can be used to track the consumption of the reactant and the formation of the product. This allows for the real-time monitoring of reaction kinetics.
The photophysical properties of this compound, such as its fluorescence characteristics, could also be investigated. While simple phenols are typically weakly fluorescent, the specific substitution pattern on this molecule may influence its emissive properties.
| Transition | Expected λmax Region (nm) |
| π → π* (Primary Band) | 200-240 |
| π → π* (Secondary Band) | 260-290 |
Despite a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not publicly available. As a result, the creation of an in-depth article covering the specific computational chemistry and theoretical investigations as outlined in the user's request is not possible at this time.
Further research by the scientific community is required to elucidate the specific computational and theoretical properties of this compound. Such studies would be necessary to provide the data for the comprehensive analysis requested.
Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Methylindan 4 Ol
Reaction Mechanism Modeling and Transition State Characterization (e.g., Nazarov Cyclization)
The indanol framework can be a precursor or a product in various organic transformations. One such relevant reaction is the Nazarov cyclization, a powerful method for synthesizing cyclopentenones. wikipedia.org Computational modeling, particularly using Density Functional Theory (DFT), is a crucial tool for elucidating the intricate mechanisms of such reactions. nih.gov
A theoretical investigation into a reaction involving 5-Bromo-7-methylindan-4-ol, for instance, a hypothetical Nazarov cyclization of a related divinyl ketone precursor, would involve mapping the potential energy surface of the reaction. This process identifies the transition states, intermediates, and the associated energy barriers. The mechanism of the Nazarov cyclization generally proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation, which is catalyzed by a Lewis or protic acid. wikipedia.org
Computational studies on similar reactions have successfully characterized the transition states and have shown that the reaction can proceed through different pathways, which may compete with each other, such as rearrangements. nih.gov DFT computations, for example at the UB3LYP/6-31G(d,p) level, have been shown to be consistent with experimentally observed reaction sequences. nih.gov
To illustrate the type of data generated from such a study, a hypothetical reaction coordinate for a Nazarov cyclization leading to a cyclopentenone is presented below. The table showcases the relative energies of the reactant, transition state, and product.
Table 1: Illustrative Calculated Energies for a Hypothetical Nazarov Cyclization
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactant | B3LYP | 6-31G(d) | 0.00 |
| Transition State | B3LYP | 6-31G(d) | +15.7 |
| Product | B3LYP | 6-31G(d) | -25.2 |
Note: This data is illustrative and not based on actual calculations for this compound.
The characterization of the transition state would involve identifying a single imaginary frequency in the vibrational analysis, confirming it as a first-order saddle point on the potential energy surface. The geometry of the transition state would provide insights into the bonding changes occurring during the cyclization.
Conformational Analysis and Stereoisomerism through Computational Approaches
The stereochemistry of this compound, which contains a chiral center at the carbon bearing the hydroxyl group, can be investigated using computational methods. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. For cyclic systems like indanol, the puckering of the five-membered ring and the orientation of the substituents are of key interest.
Computational approaches to conformational analysis typically involve a systematic search of the conformational space, followed by geometry optimization and energy calculation for each identified conformer. Various levels of theory, from molecular mechanics to high-level ab initio methods, can be employed. The relative energies of the conformers allow for the determination of their population distribution at a given temperature using the Boltzmann distribution.
For substituted indan-1-ols, nuclear magnetic resonance (NMR) spectroscopy has been used in conjunction with synthesis to assign conformations. rsc.org Computational modeling can complement these experimental findings by providing a theoretical basis for the observed spectral features. For instance, calculated NMR chemical shifts and coupling constants for different conformers can be compared with experimental data to determine the predominant conformation in solution.
A hypothetical conformational analysis of this compound would likely focus on the orientation of the hydroxyl and methyl groups. The data table below illustrates the kind of information that would be generated.
Table 2: Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle (H-C-O-H) | Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| A | 60° | B3LYP | 6-31G(d) | 0.00 |
| B | 180° | B3LYP | 6-31G(d) | 1.25 |
| C | -60° | B3LYP | 6-31G(d) | 0.85 |
Note: This data is illustrative and not based on actual calculations for this compound.
Furthermore, computational methods can be used to study the stereoisomers (enantiomers) of this compound. While the enantiomers would have identical energies, their interaction with other chiral molecules or polarized light would differ. Computational tools can predict chiroptical properties like optical rotation and circular dichroism spectra, which are essential for characterizing chiral molecules.
Table of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Emerging Trends for 5 Bromo 7 Methylindan 4 Ol
Development of More Efficient and Sustainable Synthetic Routes (e.g., Green Chemistry approaches)
Future research will likely prioritize the development of eco-friendly and efficient methods for synthesizing 5-Bromo-7-methylindan-4-ol and its derivatives. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Green chemistry principles offer a pathway to more sustainable chemical production. nih.govpaperpublications.org
Key areas of focus could include:
Catalytic C-H Activation: Directing C-H functionalization on the indane scaffold could provide a more atom-economical route to substituted indanols, minimizing the need for pre-functionalized starting materials. nih.gov
Biocatalysis: The use of enzymes could enable highly selective and environmentally benign syntheses under mild reaction conditions. nih.gov This could be particularly useful for introducing chirality, a crucial aspect for many pharmaceutical applications.
Flow Chemistry: Continuous flow reactors offer enhanced safety, particularly when dealing with hazardous reagents like bromine, by minimizing the volume of reactive intermediates at any given time. nih.gov In-situ generation of brominating agents within a flow system is a promising green alternative to using molecular bromine directly. nih.gov
Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or bio-based solvents will be a critical aspect of developing greener synthetic protocols. researchgate.netthepharmajournal.com
| Green Chemistry Approach | Potential Advantage for this compound Synthesis |
| Catalytic C-H Activation | Fewer synthetic steps, reduced waste. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. |
| Flow Chemistry | Improved safety, better reaction control, potential for scalability. |
| Greener Solvents | Reduced environmental impact and toxicity. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique substitution pattern of this compound offers a rich landscape for exploring new chemical reactions. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom can lead to interesting and potentially novel reactivity.
Future studies could investigate:
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of derivatives. nih.gov
Transformations of the Hydroxyl Group: The secondary alcohol functionality can be oxidized to the corresponding indanone, which is a versatile intermediate for further modifications. mdpi.comsci-hub.ru Alternatively, it can be derivatized to ethers, esters, or other functional groups to modulate the compound's properties.
Ring-Expansion and Rearrangement Reactions: Indanones derived from this compound could be subjected to ring-expansion reactions to form substituted naphthols, which are also valuable chemical intermediates. nih.gov
Electrophilic Aromatic Substitution: The reactivity of the aromatic ring towards further substitution could be explored, guided by the directing effects of the existing substituents.
Integration with Advanced Analytical Methodologies for In-situ Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the integration of advanced analytical techniques for real-time, in-situ monitoring will be crucial. mt.com These methods allow for the tracking of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic data. ucr.edu
Emerging trends in this area include:
Spectroscopic Techniques: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of key species in the reaction mixture. mt.com
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction setups to monitor the formation of intermediates and products directly from the reaction solution.
Liquid-Cell Transmission Electron Microscopy (LCTEM): For reactions involving nanoparticle formation or heterogeneous catalysis, LCTEM allows for the direct observation of nucleation and growth processes in solution. nih.gov
These advanced analytical tools will facilitate the rapid optimization of reaction conditions, leading to higher yields, improved purity, and a better understanding of the underlying chemical transformations. mt.com
Rational Design of New Indane-Based Chemical Probes and Functional Materials
The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. nih.gov This makes this compound an attractive starting point for the rational design of new bioactive molecules and functional materials.
Future research could focus on:
Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. indianabiosciences.orgicr.ac.uk For instance, fluorescently labeled indane derivatives have been explored for the detection of amyloid-β aggregates in Alzheimer's disease research. nih.gov The bromine atom allows for the facile introduction of reporter groups or reactive moieties for target identification.
Functional Materials: The rigid structure of the indane core makes it a suitable building block for new materials with interesting optical or electronic properties. Indane derivatives have been investigated for applications in organic electronics and photopolymerization. nih.gov
Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. Indane-based compounds have a broad range of biological activities and are found in several clinically used drugs. nih.goveburon-organics.com The substituents on this compound provide vectors for diversification to optimize binding to specific biological targets.
| Application Area | Potential Role of this compound Derivatives |
| Chemical Probes | Scaffolds for fluorescent or affinity-based probes for biological targets. |
| Functional Materials | Building blocks for polymers or small molecules with specific optoelectronic properties. |
| Medicinal Chemistry | Starting point for the synthesis of new drug candidates targeting a range of diseases. |
Q & A
Q. What experimental strategies resolve contradictions in reported biological activity data for brominated indan derivatives?
- Standardize assays (e.g., MIC for antimicrobial studies) and control variables (cell lines, solvent/DMSO concentration). Meta-analyses of literature using PRISMA guidelines can identify methodological inconsistencies .
05 文献检索Literature search for meta-analysis02:58
Q. How does the compound’s logP value affect its pharmacokinetic profile, and how can it be experimentally determined?
- LogP (octanol-water partition coefficient) predicts membrane permeability. Use shake-flask method with UV quantification or reverse-phase HPLC retention times. Bromine increases hydrophobicity, enhancing blood-brain barrier penetration .
Q. What catalytic systems enhance coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways of this compound in vivo?
- Synthesize labeled analogs via bromination of ¹³C-enriched precursors. Use LC-MS/MS to trace metabolites in liver microsomes or animal models, identifying hydroxylation or demethylation pathways .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, CHCl₃, 60°C | 75 | >90 | |
| Ketone Reduction | NaBH₄, MeOH, N₂ atmosphere | 88 | >95 | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 82 | >97 |
Table 2: Analytical Techniques for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
